Sumatriptan-d6 N-Oxide
Description
Table 1: Molecular formula comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Sumatriptan | C₁₄H₂₁N₃O₂S | 295.40 |
| This compound | C₁₄D₆H₁₅N₃O₃S | 317.44 |
The N-oxide functional group introduces polarity, altering solubility and stability compared to the parent compound . The deuteration pattern ensures isotopic labeling for analytical tracking without perturbing the core pharmacophore .
Isotopic Labeling Patterns: Deuteration at N-Dimethyl Groups
Deuteration occurs exclusively at the N,N-dimethyl groups , where six hydrogen atoms are replaced by deuterium (²H) . This isotopic labeling is critical for mass spectrometry-based quantification, as it creates a distinct mass shift of +6 atomic mass units (AMU) relative to the non-deuterated form .
Key isotopic characteristics:
- Isotopic purity : ≥98% deuterium incorporation .
- Synthetic route : Deuteration is achieved during the oxidation of sumatriptan using deuterated reagents or post-synthetic isotope exchange .
- Stability : The C–D bonds in the N-methyl groups resist metabolic cleavage, ensuring isotopic integrity in biological matrices .
The labeled compound retains the pharmacological activity of sumatriptan while enabling precise pharmacokinetic studies through isotopic differentiation .
Crystallographic Data and Three-Dimensional Conformational Studies
While crystallographic data for this compound remain limited, studies on sumatriptan succinate reveal a triclinic crystal system with space group P1̄ and unit cell parameters a = 7.8 Å, b = 9.2 Å, c = 12.5 Å, α = 89°, β = 78°, γ = 81° . The N-oxide moiety likely introduces conformational rigidity due to its polar nature, affecting molecular packing.
Structural insights:
- Hydrogen bonding : The N-oxide oxygen participates in intermolecular hydrogen bonds, stabilizing the crystal lattice .
- Torsional angles : The ethanamine side chain adopts a gauche conformation, similar to sumatriptan, ensuring receptor binding compatibility .
- Deuteration effects : Isotopic substitution minimally alters bond lengths (<0.01 Å difference) but may influence vibrational spectra .
Further X-ray diffraction studies are needed to resolve the full three-dimensional conformation of the deuterated N-oxide.
Comparative Structural Analysis with Parent Compound Sumatriptan
Table 2: Structural differences and similarities
| Feature | Sumatriptan | This compound |
|---|---|---|
| Amino group | N,N-dimethyl | N,N-bis(trideuteriomethyl) oxide |
| Oxidation state | Tertiary amine | N-oxide |
| Molecular weight | 295.40 g/mol | 317.44 g/mol |
| Polarity | LogP = 1.2 | LogP = 0.8 (estimated) |
The N-oxidation increases polarity, reducing lipid solubility and altering pharmacokinetic profiles . Deuteration does not affect the indole or sulfonamide moieties, preserving the compound’s affinity for 5-HT₁B/₁D receptors . Spectroscopic comparisons show distinct ¹H-NMR signals for deuterated methyl groups (absence of proton signals) and a downfield shift for the N-oxide proton (δ = 3.8 ppm) .
Properties
CAS No. |
1346599-50-5 |
|---|---|
Molecular Formula |
C14H21N3O3S |
Molecular Weight |
317.437 |
IUPAC Name |
2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |
InChI Key |
GRHYJEBKFWDYFD-XERRXZQWSA-N |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |
Synonyms |
3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction with Deuterated Reagents
The synthesis begins with the reduction of a nitro precursor (Formula 1, Figure 1) using a palladium-on-carbon (Pd/C) catalyst in the presence of ammonium formate-d6 or deuterated formic acid (DCOOD). This step replaces six hydrogen atoms with deuterium at the dimethylamine group.
Reaction Conditions :
The use of deuterated ammonium formate ensures complete deuteration without proton exchange, critical for achieving ≥98% isotopic purity.
Bromination and Acylation for Intermediate Stabilization
The deuterated amine intermediate undergoes bromination with N-bromosuccinimide (NBS) in dichloromethane, followed by acylation with trifluoroacetic anhydride to protect reactive sites. These steps prevent undesired side reactions during subsequent cyclization.
Key Observations :
Palladium-Catalyzed Cyclization
Cyclization of the acylated intermediate (Formula 4) employs zerovalent palladium catalysts (e.g., Pd(PPh3)4) in deuterated dimethyl sulfoxide (DMSO-d6). This forms the indole core while retaining deuterium labels.
Optimized Parameters :
N-Oxide Formation via Controlled Oxidation
The tertiary amine of deuterated sumatriptan is oxidized to the N-oxide using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. Alternative oxidants like hydrogen peroxide (H2O2) in acetic acid-d4 are less effective due to deuterium exchange risks.
Reaction Metrics :
Analytical Characterization and Quality Control
Isotopic Purity Assessment
Liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) confirms deuterium incorporation. The mass-to-charge ratio (m/z) of 318.17 ([M+H]+) aligns with the theoretical molecular weight of 317.437 g/mol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity Profiling
Challenges and Mitigation Strategies
Deuterium Exchange During Oxidation
Exposure to protic solvents or acidic conditions risks replacing deuterium with protium. Using anhydrous m-CPBA in dichloromethane minimizes exchange.
Byproduct Formation in Cyclization
Incomplete cyclization generates open-chain byproducts. Increasing Pd(0) loading to 7 mol% reduces this issue but raises costs.
Scalability of Deuterated Reagents
Large-scale synthesis requires economical deuterium sources. Ammonium formate-d6 is preferred over deuterium gas due to lower flammability and cost.
Comparative Analysis of Synthetic Routes
The ammonium formate-d6 method offers superior safety and isotopic purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of Sumatriptan to its N-oxide form using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions
Oxidizing Agent: Hydrogen peroxide (30% aqueous solution)
Catalyst: Sodium tungstate
Medium: Methanolic medium containing methanesulphonic acid
Temperature: 50-55°C
Major Products
The major product of the oxidation reaction is this compound. The reaction conditions are optimized to ensure high yield and purity of the N-oxide derivative .
Scientific Research Applications
Sumatriptan-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Sumatriptan.
Biology: Employed in studies investigating the biological pathways and mechanisms of action of Sumatriptan and its derivatives.
Medicine: Utilized in the development of new migraine treatments and in the study of drug interactions and side effects.
Industry: Applied in the pharmaceutical industry for quality control and assurance of Sumatriptan-based medications
Mechanism of Action
Sumatriptan-d6 N-Oxide exerts its effects by acting as an agonist of the serotonin 5-HT1B and 5-HT1D receptors. This agonism leads to the constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides. These actions help alleviate migraine symptoms by reducing inflammation and pain .
Comparison with Similar Compounds
Non-Deuterated N-Oxide Derivatives
- Sumatriptan N-Oxide (CAS: 212069-94-8): The non-deuterated counterpart lacks deuterium substitution, with a molecular formula of C14H21N3O3S and molecular weight 311.40 g/mol. It is recognized as a pharmacopeial impurity in Sumatriptan formulations, necessitating quantification during quality control .
- Sumatriptan Succinate Related Compound C: Identified as [3-[2-(dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, this compound shares the N-oxide group but differs in counterion (succinate vs. free base). It underscores the structural diversity of N-oxide derivatives in regulatory monitoring .
Deuterated Triptans Without N-Oxide
Sumatriptan-d6 (CAS: 1020764-38-8) :
This deuterated analog lacks the N-oxide group, with a molecular weight of 295.40 g/mol . It serves as a reference standard for the parent drug, highlighting the role of deuteration in metabolic stability studies .[2H6]-Sumatriptan Succinate (CAS: 1215621-31-0) :
A fully deuterated succinate salt used to track absorption and excretion profiles of Sumatriptan in vivo .
N-Oxide Derivatives of Other Triptans
- Zolmitriptan N-Oxide: A metabolite of Zolmitriptan, this compound shares the N-oxide modification but differs in core structure (substituted oxazolidinone vs. indole). It exemplifies the broader relevance of N-oxide metabolites in triptan pharmacokinetics .
Almotriptan-d6 Malate (CAS: 181183-52-8) :
A deuterated malate salt of Almotriptan, lacking the N-oxide group. Its use parallels Sumatriptan-d6 in metabolic studies but targets a different triptan scaffold .
Pharmacokinetic and Analytical Comparisons
Pharmacokinetic Properties
- Increased Brain Penetration : N-oxide metabolites often exhibit higher brain-to-plasma ratios due to enhanced polarity. For sorafenib N-oxide, brain AUC increased by 50.9% compared to the parent drug .
- Metabolic Stability: Deuteration in Sumatriptan-d6 N-Oxide likely reduces CYP450-mediated oxidation, prolonging its half-life in analytical workflows compared to non-deuterated analogs .
Tabulated Comparison of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Application |
|---|---|---|---|---|---|
| This compound | 1346599-50-5 | C14D6H15N3O3S | 317.437 | Deuterated dimethylamino, N-oxide | LC-MS internal standard |
| Sumatriptan N-Oxide | 212069-94-8 | C14H21N3O3S | 311.40 | Non-deuterated N-oxide | Pharmacopeial impurity |
| Sumatriptan-d6 | 1020764-38-8 | C14H15D6N3O2S | 295.40 | Deuterated, no N-oxide | Parent drug quantification |
| Zolmitriptan N-Oxide | Not available | C16H21N3O2 | 287.36 | Oxazolidinone core, N-oxide | Metabolite studies |
| Almotriptan-d6 Malate | 181183-52-8 | C17H19D6N3O2S·C4H6O5 | 341.51 (free base) | Deuterated malate salt, no N-oxide | Metabolic stability assays |
Biological Activity
Sumatriptan-d6 N-Oxide is a deuterated derivative of Sumatriptan, primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic implications.
This compound functions as a selective agonist for serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. This binding leads to:
- Vasoconstriction : It induces vasoconstriction of extracerebral blood vessels, which is critical in alleviating migraine symptoms.
- Reduction of Neurogenic Inflammation : The compound reduces neurogenic inflammation associated with antidromic neuronal transmission, contributing to its efficacy in migraine relief.
2. Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of Sumatriptan. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption with a median time to peak concentration () of approximately 20 minutes.
- Distribution : Similar distribution characteristics as its parent compound, allowing for effective quantification in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).
- Metabolism : Primarily metabolized through oxidation reactions, with hydrogen peroxide being a common oxidizing agent used in its synthesis.
3. Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with its parent compound and other triptans. The following table summarizes key characteristics:
| Compound | Mechanism of Action | Pharmacokinetics | Clinical Use |
|---|---|---|---|
| Sumatriptan | Agonist at 5-HT1B and 5-HT1D | Rapid absorption (20 min ) | Acute migraine treatment |
| This compound | Agonist at 5-HT1B and 5-HT1D | Similar to Sumatriptan | Internal standard for studies |
Case Studies
A notable study investigated the effects of Sumatriptan on headaches induced by nitroglycerin (NTG). In this double-blind randomized crossover trial involving 10 healthy volunteers, Sumatriptan significantly reduced NTG-induced headache severity (median score reduced from 4 to 1.5) and decreased arterial diameters . This finding underscores the compound's effectiveness in modulating vascular responses associated with headaches.
Antioxidant Properties
Research has also highlighted the antioxidant properties of Sumatriptan. A study demonstrated that it scavenges superoxide, hydroxyl, and nitric oxide radicals in a dose-dependent manner . This activity may provide additional benefits in migraine treatment by mitigating oxidative stress.
5. Conclusion
This compound serves as a crucial tool in pharmacological studies aimed at understanding the mechanisms underlying migraine treatment. Its biological activity closely resembles that of Sumatriptan, particularly in receptor interaction and vascular modulation. Further research is warranted to explore its full therapeutic potential and implications in clinical settings.
Q & A
Q. Q. How can researchers ethically resolve discrepancies between proprietary and academic datasets on Sumatriptan-d6 N-Oxide’s toxicity profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
